molecular formula C8H6Br2O4 B3053149 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- CAS No. 51371-59-6

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

Cat. No.: B3053149
CAS No.: 51371-59-6
M. Wt: 325.94 g/mol
InChI Key: OCPGECKNMMXUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- is a useful research compound. Its molecular formula is C8H6Br2O4 and its molecular weight is 325.94 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, commonly referred to as norcantharidin, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its antitumor properties, synthesis methods, and structural characteristics.

Chemical Structure and Properties

The molecular formula of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is C8H8O4C_8H_8O_4, and it has a molecular weight of approximately 168.15 g/mol. The compound is known for its moisture sensitivity and hydrolyzes in water, which is a critical factor in its biological application and stability.

Structural Characteristics

The compound features a bicyclic structure with two carboxylic acid groups that can form an anhydride. Its structural representation is as follows:

Structure C1CC2C3C(C1O2)C(=O)OC3=O\text{Structure }C_1CC2C3C(C1O2)C(=O)OC3=O

Antitumor Properties

Research indicates that 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride exhibits significant antitumor activity. It has been identified as a lower toxicity anticancer agent compared to other chemotherapeutic drugs, making it a candidate for further investigation in cancer treatment protocols .

  • Mechanism of Action : The compound appears to inhibit specific cellular pathways involved in tumor growth and proliferation. Studies have suggested that it may interact with signaling pathways that are crucial for cancer cell survival.

Case Studies

  • Inhibition of Glioblastoma Multiforme :
    A study focused on the design and synthesis of derivatives of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid aimed at reversing temozolomide resistance in glioblastoma multiforme (GBM). The findings indicated that certain derivatives acted as PP5 inhibitors, showcasing their potential to enhance the efficacy of existing GBM treatments .
  • Crystal Structure Analysis :
    X-ray crystallography has been employed to elucidate the molecular structure of norcantharidin and its interactions with other compounds. The crystal structure revealed stabilization through various hydrogen bonds and π–π interactions, which may play a role in its biological activity .

Applications in Organic Synthesis

Beyond its antitumor properties, 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its versatility makes it a valuable compound in chemical research and industrial applications.

Summary Table of Biological Activities

Activity Description
Antitumor Agent Exhibits lower toxicity compared to traditional chemotherapeutics
PP5 Inhibitor Potential to reverse drug resistance in glioblastoma multiforme
Organic Synthesis Intermediate Used in pharmaceuticals and agrochemical production

Properties

IUPAC Name

8,9-dibromo-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPGECKNMMXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C(C1O3)Br)Br)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905434
Record name 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51371-59-6, 10035-20-8
Record name 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51371-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051371596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 2
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 3
Reactant of Route 3
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 4
Reactant of Route 4
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 5
Reactant of Route 5
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 6
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.